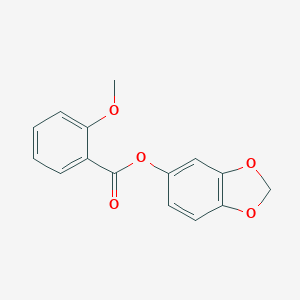
1,3-Benzodioxol-5-yl 2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-5-yl 2-methoxybenzoate, also known as methylone, is a synthetic cathinone that belongs to the family of phenethylamines. It is a popular designer drug that has gained significant attention due to its psychoactive effects. Methylone is chemically similar to MDMA (3,4-methylenedioxymethamphetamine), which is a well-known recreational drug. However, methylone has different pharmacological properties and is not approved for human consumption.
Mecanismo De Acción
Methylone acts as a reuptake inhibitor of serotonin, dopamine, and norepinephrine. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, which leads to the psychoactive effects of 1,3-Benzodioxol-5-yl 2-methoxybenzoate.
Biochemical and Physiological Effects:
Methylone has been shown to produce a range of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. Methylone has also been shown to cause the release of oxytocin, which is a hormone that is involved in social bonding and attachment. This suggests that 1,3-Benzodioxol-5-yl 2-methoxybenzoate may have potential therapeutic applications in the treatment of social anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylone has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify. Methylone is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation is that 1,3-Benzodioxol-5-yl 2-methoxybenzoate is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Another limitation is that the psychoactive effects of 1,3-Benzodioxol-5-yl 2-methoxybenzoate can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1,3-Benzodioxol-5-yl 2-methoxybenzoate. One direction is to investigate its potential therapeutic applications in the treatment of mood disorders and social anxiety disorders. Another direction is to study its effects on the brain and behavior using advanced imaging techniques such as PET and fMRI. Additionally, further research is needed to understand the long-term effects of 1,3-Benzodioxol-5-yl 2-methoxybenzoate use and its potential for abuse and addiction.
Métodos De Síntesis
Methylone is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
Methylone has been extensively studied for its potential therapeutic applications. It has been investigated for its antidepressant, anxiolytic, and analgesic properties. Methylone has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. This suggests that 1,3-Benzodioxol-5-yl 2-methoxybenzoate may be useful in the treatment of mood disorders such as depression and anxiety.
Propiedades
Fórmula molecular |
C15H12O5 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl 2-methoxybenzoate |
InChI |
InChI=1S/C15H12O5/c1-17-12-5-3-2-4-11(12)15(16)20-10-6-7-13-14(8-10)19-9-18-13/h2-8H,9H2,1H3 |
Clave InChI |
RUOLJQJAUKUTBM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290561.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
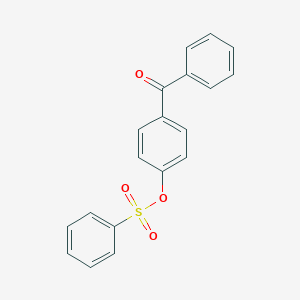
![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)
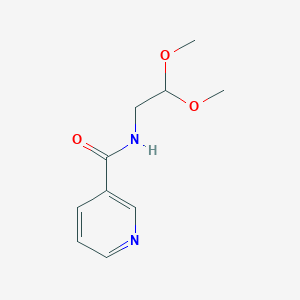
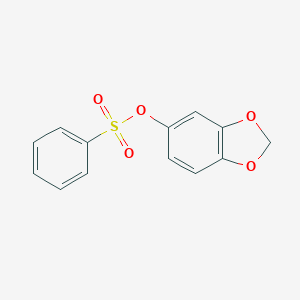
![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)
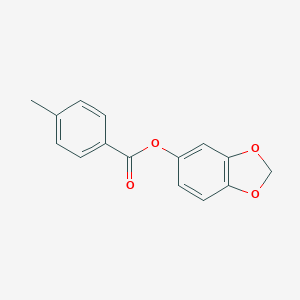
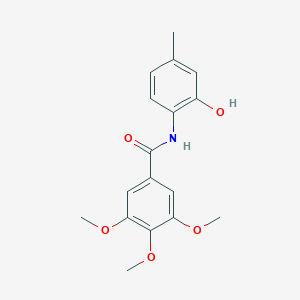
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)